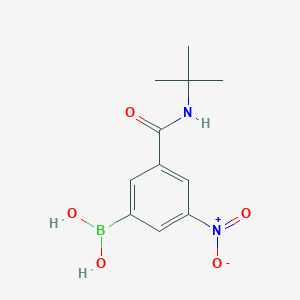

(3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(tert-butylcarbamoyl)-5-nitrophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BN2O5/c1-11(2,3)13-10(15)7-4-8(12(16)17)6-9(5-7)14(18)19/h4-6,16-17H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMNTSXALLQRLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661231 | |

| Record name | [3-(tert-Butylcarbamoyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-87-5 | |

| Record name | [3-(tert-Butylcarbamoyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid CAS number

An In-Depth Technical Guide to (3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid

Abstract

This compound, identified by CAS Number 871332-87-5 , is a highly functionalized arylboronic acid that serves as a critical building block in modern organic synthesis and medicinal chemistry.[1][2] Its unique trifunctional structure—featuring a boronic acid for cross-coupling, a nitro group for electronic modulation or further transformation, and a bulky tert-butylcarbamoyl group for influencing solubility and steric interactions—makes it a versatile reagent for creating complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a validated synthetic methodology, its core applications in palladium-catalyzed cross-coupling, and its potential role in the design of targeted therapeutics for researchers and drug development professionals.

Core Compound Identification and Properties

This compound is an organic compound featuring a benzene ring substituted with three key functional groups at the 1, 3, and 5 positions. The boronic acid group [-B(OH)₂] is a cornerstone of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group (-NO₂) significantly influences the electronic properties of the aromatic ring, impacting its reactivity. The N-tert-butylcarbamoyl group [-C(=O)NHC(CH₃)₃] provides steric bulk and modulates the compound's solubility and intermolecular interaction profile.

Caption: Chemical Structure of this compound.

Physicochemical Data Summary

| Property | Value | Reference |

| CAS Number | 871332-87-5 | [1][2] |

| Molecular Formula | C₁₁H₁₅BN₂O₅ | [1][2] |

| Molecular Weight | 266.06 g/mol | [1] |

| MDL Number | MFCD07783879 | [1] |

| SMILES | CC(C)(C)NC(=O)C1=CC([O-])=CC(B(O)O)=C1 | [2] |

| InChI | InChI=1S/C11H15BN2O5/c1-11(2,3)13-10(15)7-4-8(12(16)17)6-9(5-7)14(18)19/h4-6,18-19H,1-3H3,(H,13,15) | [2] |

| Appearance | Typically an off-white to yellow powder | General knowledge |

| Storage | Inert atmosphere, room temperature. Protect from moisture. | [1] |

Synthesis and Purification Protocol

The synthesis of arylboronic acids is most reliably achieved through palladium-catalyzed borylation reactions, such as the Miyaura borylation. This approach offers high functional group tolerance and reproducibility. The proposed synthesis for the title compound starts from the commercially available 3-bromo-5-nitrobenzoic acid.

Rationale for Synthetic Strategy

-

Amide Formation: The carboxylic acid of the starting material is first converted to an amide. The use of a robust coupling agent like HATU ensures high efficiency and minimizes side reactions. Tert-butylamine is chosen to install the required carbamoyl group.

-

Miyaura Borylation: The resulting aryl bromide is a perfect substrate for the Miyaura borylation reaction. Using bis(pinacolato)diboron (B₂pin₂) as the boron source and a palladium catalyst like Pd(dppf)Cl₂ provides the boronate ester intermediate in high yield.

-

Deprotection: The final step is the hydrolysis of the pinacol boronate ester to the desired boronic acid. This is typically achieved under mild acidic conditions, which preserves the other functional groups.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromo-N-(tert-butyl)-5-nitrobenzamide

-

To a stirred solution of 3-bromo-5-nitrobenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add tert-butylamine (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure amide.

Step 2: Synthesis of N-(tert-butyl)-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

-

In an oven-dried flask, combine 3-bromo-N-(tert-butyl)-5-nitrobenzamide (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (KOAc, 3.0 eq).

-

Evacuate and backfill the flask with argon or nitrogen gas (3x).

-

Add anhydrous 1,4-dioxane (0.1 M) followed by [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Heat the mixture to 85°C and stir for 16 hours under an inert atmosphere.

-

After cooling to room temperature, filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The crude pinacol boronate ester is often used directly in the next step without further purification.

Step 3: Synthesis of this compound

-

Dissolve the crude pinacol boronate ester from the previous step in a mixture of acetone and water (e.g., 4:1 v/v).

-

Add aqueous HCl (2 M, 2.0 eq) and stir the mixture vigorously at room temperature for 4 hours.

-

Monitor the hydrolysis by LC-MS. Upon completion, neutralize the mixture carefully with a saturated solution of NaHCO₃.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

The crude product can be purified by recrystallization or precipitation from a suitable solvent system (e.g., Dichloromethane/Hexane) to afford the final product.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[3] This reaction is fundamental to the synthesis of biaryls, styrenes, and polyolefins, which are common motifs in pharmaceuticals and advanced materials.[3][4]

Mechanistic Rationale

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex.[5] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst adds to an organohalide (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (R²) to the palladium center, displacing the halide.[5]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Synthesis of a Biaryl Compound

-

In a microwave vial, add this compound (1.2 eq), the desired aryl bromide (1.0 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 eq).

-

Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq) or a more active pre-catalyst system like Pd₂(dba)₃ with a ligand like SPhos.

-

Evacuate and backfill the vial with an inert gas.

-

Add a solvent system, typically a mixture like 1,4-dioxane/water or DME/water (e.g., 4:1 v/v).

-

Seal the vial and heat the reaction mixture (e.g., 100°C) with stirring for the required time (1-12 hours), monitoring by LC-MS.

-

After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers, dry over a drying agent, and concentrate.

-

Purify the final biaryl product using flash chromatography or recrystallization.

Significance in Drug Discovery and Medicinal Chemistry

Boronic acids are a privileged class of compounds in medicinal chemistry, primarily because the boron atom can form a reversible covalent bond with the hydroxyl group of serine residues in the active sites of enzymes.[6][7] This interaction mimics the tetrahedral transition state of substrate hydrolysis, making boronic acids potent inhibitors of proteases and β-lactamases.[7][8][9]

-

As a Warhead: The boronic acid moiety of the title compound acts as a "warhead" that can target serine hydrolases. The rest of the molecule serves as a scaffold to confer selectivity and favorable pharmacokinetic properties.

-

Structure-Activity Relationship (SAR) Studies: This reagent is ideal for SAR studies. The tert-butylcarbamoyl group can engage in hydrogen bonding and provides steric bulk that can be optimized to fit a specific enzyme's binding pocket. The nitro group is a strong hydrogen bond acceptor and can be readily reduced to an amine, providing a vector for further chemical elaboration to explore the binding site.

-

Platform for Library Synthesis: By using this compound in Suzuki couplings with a diverse set of aryl halides, researchers can rapidly generate large libraries of novel, complex molecules for high-throughput screening against various biological targets.

Caption: Conceptual diagram of a boronic acid inhibiting a serine protease.

Handling, Storage, and Safety

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is sensitive to moisture, which can cause decomposition to the corresponding boroxine or degradation. Storage under an inert atmosphere (argon or nitrogen) is recommended for long-term stability.[1]

-

Safety: While specific toxicity data is not widely available, related arylboronic acids and nitroaromatic compounds should be handled as potentially hazardous. Assume the compound is an irritant to the eyes, skin, and respiratory system.

References

-

This compound - CORTEX BIOCHEM. [Link]

-

Suzuki reaction - Wikipedia. [Link]

-

Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

This compound | CORTEX BIOCHEM. [Link]

-

Suzuki reaction of aryl bromides with substituted phenylboronic acids catalysed by complex 17. - ResearchGate. [Link]

-

Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]

-

Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. [Link]

-

Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]

-

Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]

-

3-Nitrophenylboronic Acid | C6H6BNO4 | CID 1677 - PubChem. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]

Sources

- 1. 871332-87-5|this compound|BLD Pharm [bldpharm.com]

- 2. 3-(T-BUTYLCARBAMOYL)-5-NITROPHENYLBORONIC ACID | VSNCHEM [vsnchem.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to (3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid, a versatile building block in modern medicinal chemistry and organic synthesis. We will delve into its fundamental chemical properties, provide validated protocols for its synthesis and characterization, and explore its applications, particularly in the context of drug discovery and development. This document is designed to bridge theoretical knowledge with practical, field-proven insights to empower researchers in their scientific endeavors.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted aromatic boronic acid. The presence of a nitro group, a tert-butylcarbamoyl group, and a boronic acid moiety on the phenyl ring imparts a unique combination of reactivity and functionality.

Key Identifiers and Molecular Weight

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅BN₂O₅ | [1][2] |

| Molecular Weight | 266.06 g/mol | [1][2] |

| CAS Number | 871332-87-5 | [1][2][3][4][5][6][7] |

The molecular structure features a planar phenyl ring with meta-substitution of the key functional groups. The boronic acid group is a Lewis acid, capable of forming reversible covalent bonds with diols, a property that is central to many of its applications.[8] The nitro group is a strong electron-withdrawing group, which influences the acidity of the boronic acid and the reactivity of the aromatic ring.[8] The tert-butylcarbamoyl group provides steric bulk and can participate in hydrogen bonding, potentially influencing molecular recognition and pharmacokinetic properties in drug candidates.

Synthesis and Purification: A Validated Protocol

Proposed Synthetic Pathway

A logical and field-proven approach starts from the commercially available 3-bromo-5-nitrobenzoic acid. The synthesis can be envisioned as a two-step process: first, the amidation of the carboxylic acid with tert-butylamine, followed by a palladium-catalyzed borylation of the resulting aryl bromide.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-nitro-N-tert-butylbenzamide

-

To a stirred solution of 3-bromo-5-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The progress of the acid chloride formation can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acid chloride).

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

-

Slowly add a solution of tert-butylamine (1.5 eq) and triethylamine (1.5 eq) in DCM.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.

Step 2: Miyaura Borylation

-

In a flask purged with an inert atmosphere (e.g., argon or nitrogen), combine 3-bromo-5-nitro-N-tert-butylbenzamide (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), potassium acetate (KOAc) (3.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).

-

Add an anhydrous, degassed solvent such as dioxane or DMF.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is the pinacol ester of the target boronic acid.

Step 3: Hydrolysis to the Boronic Acid

-

Dissolve the crude pinacol ester in a mixture of acetone and water.

-

Add an aqueous solution of a mild acid, such as NH₄Cl, and stir vigorously at room temperature.

-

Alternatively, the pinacol ester can be hydrolyzed by stirring with an aqueous acid like HCl.

-

Monitor the hydrolysis by TLC or LC-MS.

-

Upon completion, remove the acetone under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude this compound.

Purification and Quality Control

Aryl boronic acids can be challenging to purify due to their potential to form anhydrides (boroxines). A common and effective purification method is an acid-base extraction.

Purification Protocol:

-

Dissolve the crude boronic acid in a suitable organic solvent like diethyl ether or ethyl acetate.

-

Extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as the boronate salt.

-

Separate the aqueous layer and wash it with the organic solvent to remove non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1 M HCl) until the boronic acid precipitates.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the purified this compound.

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Chemical Reactivity and Handling Considerations

The Boronic Acid-Boronate Equilibrium

In aqueous solutions, boronic acids exist in a pH-dependent equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate form.[8] This equilibrium is crucial for its reactivity.

Caption: pH-dependent equilibrium of a boronic acid.

The pKa of aryl boronic acids is typically around 9, but the presence of the electron-withdrawing nitro group in the target molecule is expected to lower this value, making it more acidic.[8]

Stability and Storage

Aryl boronic acids are susceptible to degradation, primarily through protodeboronation, where the C-B bond is cleaved. This process can be accelerated by heat and the presence of acid or base. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place under an inert atmosphere.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented in peer-reviewed literature, its structural features suggest its utility in several key areas of drug discovery and organic synthesis.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of aryl boronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[3] This reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl scaffolds, which are prevalent in many approved drugs.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In this context, this compound can be coupled with a variety of aryl or heteroaryl halides to generate complex molecules with potential biological activity. The nitro group can also serve as a synthetic handle for further transformations, such as reduction to an amine, which can then be functionalized.

Boronic Acids as Enzyme Inhibitors

Boronic acids are well-established as inhibitors of various enzymes, particularly serine proteases.[10] The boron atom can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis. The FDA-approved drug Bortezomib (Velcade®), a boronic acid-containing proteasome inhibitor, highlights the therapeutic potential of this class of compounds.[10] The specific substituents on the phenyl ring of this compound would dictate its binding affinity and selectivity for different enzyme targets.

Conclusion

This compound is a valuable and versatile chemical entity for researchers in organic synthesis and drug discovery. Its well-defined physicochemical properties, coupled with its reactivity in powerful synthetic transformations like the Suzuki-Miyaura coupling, make it an attractive building block for the creation of novel molecular architectures. Furthermore, the inherent ability of the boronic acid moiety to interact with biological targets suggests its potential as a lead compound in the development of new therapeutics. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, grounded in established chemical principles and field-proven methodologies.

References

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Available from: [Link]

-

Cortex Biochem. This compound. Available from: [Link]

-

Fu, H., et al. Boronic acid-based enzyme inhibitors: a review of recent progress. Current medicinal chemistry, 21(28), 3271-3280 (2014). Available from: [Link]

-

Silva, M. P., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323 (2020). Available from: [Link]

-

Shanghai Forever Synthesis Co.,Ltd. 3-(t-Butylaminocarbonyl)-5-nitrophenylboronic acid 871332-87-5. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

Sources

- 1. 871332-87-5|this compound|BLD Pharm [bldpharm.com]

- 2. 3-(T-BUTYLCARBAMOYL)-5-NITROPHENYLBORONIC ACID | VSNCHEM [vsnchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. สารเคมีสำหรับการจับคู่ข้าม - ตัวสร้างการสังเคราะห์อินทรีย์ (55) [myskinrecipes.com]

- 5. Page loading... [guidechem.com]

- 6. china.guidechem.com [china.guidechem.com]

- 7. This compound [myskinrecipes.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 10. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid

Abstract

(3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid (CAS No. 871332-87-5) is a synthetically versatile substituted aromatic boronic acid. Its trifunctional nature, featuring a boronic acid moiety, a nitro group, and a tert-butylamide, makes it a valuable building block in medicinal chemistry and organic synthesis. The boronic acid group serves as a key functional handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of complex biaryl structures. The electron-withdrawing nitro group modulates the reactivity of the phenyl ring, while the sterically hindering tert-butylcarbamoyl group can influence intermolecular interactions and solubility. This guide provides a comprehensive overview of the chemical properties, a validated synthesis protocol, key reactions, and applications relevant to researchers in drug discovery and development.

Core Chemical Properties and Data

This compound is a stable, solid organic compound at room temperature. Its core structure consists of a benzene ring substituted at the 1, 3, and 5 positions. The key functionalities—the boronic acid, the nitro group, and the N-tert-butylamide—each impart distinct chemical characteristics that are critical for its application in synthesis.

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1. While experimentally determined data for properties such as melting point and solubility are not widely published, the provided data is based on information from chemical suppliers and computational predictions.

| Property | Value | Source(s) |

| CAS Number | 871332-87-5 | [1][2] |

| Molecular Formula | C₁₁H₁₅BN₂O₅ | [1][2] |

| Molecular Weight | 266.06 g/mol | [1][2] |

| IUPAC Name | This compound | N/A |

| Appearance | White to off-white or pale yellow solid/powder | General observation for similar compounds |

| Melting Point | Data not available in public literature | N/A |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Inferred from related compounds[3] |

| Storage | Store under an inert atmosphere at room temperature. | [2] |

Structural Information

The structure of this compound is depicted below.

Figure 1: 2D structure of the title compound.

Spectroscopic Data

While specific spectra are not publicly available, typical spectroscopic data can be predicted based on the structure. Researchers should obtain a Certificate of Analysis (CoA) from their supplier for experimentally verified data.[2]

-

¹H NMR: Expected signals would include a singlet for the nine protons of the tert-butyl group, a singlet for the amide proton (NH), distinct signals for the aromatic protons on the phenyl ring, and a broad singlet for the hydroxyl protons of the boronic acid group.

-

¹³C NMR: Aromatic carbons would appear in the 120-150 ppm range. The carbonyl carbon of the amide would be significantly downfield. Signals for the tert-butyl group carbons would appear in the aliphatic region.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching for the amide, C=O stretching of the amide carbonyl, N-O stretching for the nitro group, and a broad O-H stretch for the boronic acid.

-

Mass Spectrometry: The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observable corresponding to the molecular weight of 266.06.

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process starting from 3-bromo-5-nitrobenzoic acid. This pathway involves the formation of an amide bond followed by a metal-halogen exchange and borylation.

Synthesis Workflow

Figure 2: Proposed two-step synthesis workflow.

Step-by-Step Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical transformations for analogous compounds. Researchers should conduct their own risk assessment and optimization.

Step 1: Synthesis of N-tert-butyl-3-bromo-5-nitrobenzamide

-

Acyl Chloride Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen), suspend 3-bromo-5-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (5-10 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Heat the mixture to reflux (approx. 75-80°C) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 3-bromo-5-nitrobenzoyl chloride is typically used in the next step without further purification.

-

Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, prepare a solution of tert-butylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in the same anhydrous solvent.

-

Add the amine solution dropwise to the stirred acyl chloride solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Work-up and Purification: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to yield pure N-tert-butyl-3-bromo-5-nitrobenzamide.

Step 2: Synthesis of this compound

-

Reaction Setup: In a flame-dried, multi-neck flask under a strict inert atmosphere, dissolve N-tert-butyl-3-bromo-5-nitrobenzamide (1.0 eq) in anhydrous THF.

-

Lithiation: Cool the solution to -78°C using a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi) (1.1 eq, typically as a solution in hexanes) dropwise, maintaining the temperature below -70°C. Stir the mixture at this temperature for 1 hour.

-

Borylation: To the resulting aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70°C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Work-up: Cool the reaction to 0°C and carefully quench by the slow addition of 1M HCl until the solution is acidic (pH ~2).

-

Stir vigorously for 1-2 hours to hydrolyze the borate ester.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude boronic acid can be purified by recrystallization or by performing an acid-base extraction. The product is often a stable, crystalline solid.

Chemical Reactivity and Applications

The utility of this compound stems from its capacity to undergo a variety of chemical transformations, primarily centered around the boronic acid functional group.

Suzuki-Miyaura Cross-Coupling

The most prominent application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide or triflate, providing a powerful method for the synthesis of biaryl and heteroaryl structures.

Causality in Protocol Design: The choice of catalyst, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.

-

Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ is a common choice, but more advanced catalysts with specialized phosphine ligands (e.g., XPhos, SPhos) may be necessary for challenging substrates.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from boron to palladium. The choice of base can significantly impact the reaction rate and yield.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.

Representative Suzuki-Miyaura Protocol

Figure 3: General workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

-

Setup: To a flame-dried Schlenk flask, add this compound (1.2 eq), the desired aryl halide (or triflate) (1.0 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Inerting: Seal the flask and purge with an inert gas (e.g., argon) for 5-10 minutes.

-

Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Reaction: Heat the mixture to the desired temperature (typically 80-100°C) with vigorous stirring for 2-24 hours.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is then purified, typically by silica gel column chromatography.

Role in Drug Discovery

Substituted phenylboronic acids are crucial intermediates in the synthesis of complex molecules with potential therapeutic applications. The title compound can be used to introduce the 3-tert-butylcarbamoyl-5-nitrophenyl motif into a larger molecular scaffold. This can be desirable for several reasons:

-

Modulating Pharmacokinetics: The bulky tert-butyl group and the polar nitro and amide groups can influence the solubility, lipophilicity, and metabolic stability of the final compound.

-

Hydrogen Bonding: The amide and nitro groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets like enzymes or receptors.

-

Scaffold for Further Derivatization: The nitro group can be readily reduced to an amine, providing a handle for further functionalization and the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. A specific Safety Data Sheet (SDS) should be consulted, but general precautions for this class of compounds apply.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Keep the container tightly closed and store in a dry, cool place under an inert atmosphere to prevent degradation.[2] Boronic acids can be susceptible to dehydration to form boroxines.

-

Incompatibilities: Avoid strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its primary utility lies in its application in Suzuki-Miyaura cross-coupling reactions to generate complex biaryl systems. The presence of the nitro and tert-butylamide functionalities provides opportunities for further chemical modification and for tuning the physicochemical properties of target molecules. The synthetic protocols and reactivity profiles outlined in this guide are intended to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors.

References

-

MolView. (n.d.). MolView. Retrieved January 18, 2026, from [Link]

- The Royal Society of Chemistry. (2017). Supporting Information 22-01-15. Retrieved from a search which provided the document.

- Arctom. (n.d.). This compound.

- The Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017. Retrieved from a search which provided the document.

-

Cortex Biochem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of N-(tert-butyl)-2-nitrobenzamide. Retrieved January 18, 2026, from a search which provided the document.

-

PrepChem. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). (3-(Benzylcarbamoyl)-5-nitrophenyl)boronic acid. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

- ChemicalBook. (n.d.). (3-Amino-5-(tert-butylcarbamoyl)phenyl)boronic acid.

- Google Patents. (n.d.). Process for 3,5-di-tert-butylsalicylaldehyde.

- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s) ....

Sources

A Technical Guide to the Synthesis of (3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid

Abstract

(3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid is a valuable building block in medicinal chemistry and materials science, frequently utilized in the construction of complex molecular architectures via cross-coupling reactions. This guide provides an in-depth examination of a robust and widely applicable synthetic route to this compound. The synthesis proceeds via a two-step sequence commencing with the amidation of 3-bromo-5-nitrobenzoic acid, followed by a palladium-catalyzed Miyaura borylation. This document offers a detailed retrosynthetic analysis, mechanistic insights, step-by-step experimental protocols, and a discussion of key process considerations to ensure reproducible and high-yielding synthesis.

Introduction and Retrosynthetic Strategy

The target molecule, this compound, is a disubstituted phenylboronic acid derivative. The boronic acid moiety serves as a versatile handle for Suzuki-Miyaura cross-coupling reactions, while the tert-butylcarbamoyl and nitro groups modulate the electronic properties and steric profile of the molecule, making it an important synthon for drug discovery programs.

A logical retrosynthetic analysis simplifies the target structure into readily available starting materials. The key C-B bond can be retrosynthetically disconnected via a Miyaura borylation reaction, leading to the precursor 3-bromo-5-nitro-N-tert-butylbenzamide. This intermediate, in turn, can be disconnected at the amide C-N bond, pointing to 3-bromo-5-nitrobenzoic acid and tert-butylamine as the foundational starting materials. This two-step approach is advantageous due to the commercial availability and relatively low cost of the initial precursors.

Figure 2: Overall synthetic workflow.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Protocol 1: Synthesis of 3-Bromo-5-nitro-N-tert-butylbenzamide

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3-Bromo-5-nitrobenzoic acid | 246.02 | 5.00 g | 20.32 | 1.0 |

| tert-Butylamine | 73.14 | 2.23 g (3.2 mL) | 30.48 | 1.5 |

| EDC·HCl | 191.70 | 4.64 g | 24.38 | 1.2 |

| HOBt | 135.12 | 0.55 g | 4.06 | 0.2 |

| DIPEA | 129.24 | 7.88 g (10.5 mL) | 61.00 | 3.0 |

| DMF (anhydrous) | - | 100 mL | - | - |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-nitrobenzoic acid (5.00 g, 20.32 mmol), EDC·HCl (4.64 g, 24.38 mmol), and HOBt (0.55 g, 4.06 mmol).

-

Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask.

-

Add N,N-Diisopropylethylamine (DIPEA, 10.5 mL, 61.00 mmol) to the suspension, followed by tert-butylamine (3.2 mL, 30.48 mmol).

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexane:Ethyl Acetate eluent system.

-

Upon completion, pour the reaction mixture into 500 mL of ice-water and stir for 30 minutes.

-

Collect the resulting precipitate by vacuum filtration, washing the solid with water (3 x 50 mL).

-

Dry the solid under high vacuum to afford 3-bromo-5-nitro-N-tert-butylbenzamide as an off-white solid. The product is typically of sufficient purity for the next step. (Expected yield: >90%).

Protocol 2: Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3-Bromo-5-nitro-N-tert-butylbenzamide | 301.14 | 5.00 g | 16.60 | 1.0 |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 5.06 g | 19.92 | 1.2 |

| PdCl₂(dppf)·CH₂Cl₂ | 816.64 | 0.68 g | 0.83 | 0.05 |

| Potassium Acetate (KOAc) | 98.14 | 4.89 g | 49.80 | 3.0 |

| 1,4-Dioxane (anhydrous) | - | 150 mL | - | - |

Procedure:

-

To a dry 250 mL three-neck flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add 3-bromo-5-nitro-N-tert-butylbenzamide (5.00 g, 16.60 mmol), bis(pinacolato)diboron (5.06 g, 19.92 mmol), and potassium acetate (4.89 g, 49.80 mmol).

-

Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂, 0.68 g, 0.83 mmol).

-

Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.

-

Add anhydrous 1,4-dioxane (150 mL) via cannula.

-

Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the product-containing fractions and concentrate under reduced pressure. The resulting pinacol ester can be hydrolyzed by stirring with a 2M HCl solution for 2-4 hours, followed by extraction with ethyl acetate. The organic layers are then dried over Na₂SO₄, filtered, and concentrated to yield this compound as a solid. (Expected yield: 70-85%).

Characterization Data

3-Bromo-5-nitro-N-tert-butylbenzamide:

-

¹H NMR (400 MHz, CDCl₃): δ 8.54 (t, J = 1.6 Hz, 1H), 8.39 (t, J = 2.0 Hz, 1H), 8.15 (t, J = 1.8 Hz, 1H), 6.15 (s, 1H), 1.48 (s, 9H).

-

MS (ESI): m/z 301.0, 303.0 [M+H]⁺.

This compound:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H), 8.38 (s, 1H), 8.25 (s, 1H), 8.17 (s, 2H, B(OH)₂), 8.10 (s, 1H), 1.38 (s, 9H).

-

MS (ESI): m/z 267.1 [M+H]⁺.

Process Optimization and Troubleshooting

-

Amidation Step: The primary challenge in the amidation step is ensuring complete consumption of the carboxylic acid. Using a slight excess of the amine and coupling agent is recommended. The reaction should be run under anhydrous conditions to prevent hydrolysis of the activated intermediate. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

-

Borylation Step: The Miyaura borylation is sensitive to oxygen, and incomplete reaction is often due to catalyst deactivation. It is crucial to thoroughly degas the solvent and maintain an inert nitrogen or argon atmosphere throughout the reaction. The choice of base is also important; while KOAc is standard, other bases like K₃PO₄ can sometimes improve yields. [1]A common side reaction is protodeboronation, where the newly installed boronic acid is replaced by a hydrogen atom. This can be minimized by avoiding excessively harsh conditions or prolonged reaction times.

References

-

Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

-

Sabattini, S. et al. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). Request PDF. [Link]

-

Proposed mechanism for the Miyaura borylation reaction. ResearchGate. [Link]

-

Kandhasamy, S. et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

-

THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d]t[2][3][4]hiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. PMC - PubMed Central. [Link]

-

Miyaura Borylations of Aryl Bromides in Water at Room Temperature. PMC - NIH. [Link]

Sources

- 1. Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d] [1,2,4]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One moment, please... [chemistrysteps.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Solubility of (3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the methodologies for determining the solubility of (3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid, a compound of interest in contemporary drug discovery. We will explore the foundational principles of solubility, from thermodynamic to kinetic measurements, and provide detailed, field-proven protocols for accurate and reproducible data generation. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step guidance.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to yield a homogenous system, is a cornerstone of pharmaceutical sciences. For a drug to be effective, it must first be in solution to be absorbed and reach its target site in the body. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability, variable therapeutic outcomes, and challenges in formulation.[1][2]

This compound is a molecule with structural motifs that suggest its potential utility in medicinal chemistry, likely as an intermediate or a pharmacophore. Boronic acids are a class of compounds known for their unique chemical properties and diverse applications, including their use as enzyme inhibitors and in bioconjugation.[3] The presence of a nitro group and a tert-butylcarbamoyl substituent on the phenyl ring will significantly influence the compound's physicochemical properties, including its solubility.[4][5] Therefore, a thorough understanding and accurate measurement of its solubility are paramount for any further development.

This guide will delineate the key experimental approaches to characterizing the solubility profile of this compound. We will differentiate between two critical concepts: thermodynamic and kinetic solubility, and provide detailed protocols for their determination.

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

In the context of drug discovery, it is crucial to distinguish between thermodynamic and kinetic solubility, as they provide different, yet complementary, insights into a compound's behavior.[6]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[7][8] It is a true measure of a compound's intrinsic solubility and is determined by incubating an excess of the solid compound with the solvent over an extended period to ensure equilibrium is reached.[7][9] This measurement is critical for pre-formulation and late-stage drug development.[6]

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and stays in solution under non-equilibrium conditions.[10][11] In high-throughput screening (HTS) environments, compounds are often dissolved in an organic solvent like dimethyl sulfoxide (DMSO) and then diluted into an aqueous buffer.[1][11] Kinetic solubility measures the concentration at which the compound precipitates out of this supersaturated solution.[2] This is a vital parameter in early drug discovery for assessing the suitability of compounds for in vitro assays.[1][6]

The relationship between these two parameters can be visualized as follows:

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. charnwooddiscovery.com [charnwooddiscovery.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. evotec.com [evotec.com]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. enamine.net [enamine.net]

A Comprehensive Technical Guide to the Stability Profile of (3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid

Introduction: The Pivotal Role of Boronic Acids in Modern Drug Discovery

Boronic acids and their derivatives have emerged as indispensable building blocks in synthetic and medicinal chemistry. Their utility in robust carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, has revolutionized the synthesis of complex organic molecules. Furthermore, the unique ability of the boronic acid moiety to form reversible covalent bonds with diols has positioned them as critical pharmacophores in drug design, leading to approved therapies for various diseases. (3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid is a key intermediate, valued for its specific electronic and steric properties that lend themselves to the construction of targeted therapeutics. However, the successful application of this, and indeed any boronic acid, in a research and development setting is contingent on a thorough understanding of its chemical stability. This guide provides an in-depth analysis of the stability profile of this compound, offering both theoretical insights and practical, field-proven methodologies for its assessment.

I. Intrinsic Stability and Potential Degradation Pathways

The stability of an arylboronic acid is not absolute and is influenced by its molecular structure and external environment. For this compound, several potential degradation pathways must be considered.

Anhydride Formation (Boroxine Formation)

In the solid state or under anhydrous conditions, boronic acids can undergo intermolecular dehydration to form a six-membered cyclic trimer known as a boroxine.[1] This is a reversible equilibrium, but the formation of boroxines can complicate stoichiometry and affect dissolution rates. The presence of the bulky tert-butylcarbamoyl group may sterically hinder trimerization to some extent, but this pathway remains a primary consideration for the solid-state stability of this compound.

Caption: Reversible formation of a boroxine from three boronic acid molecules.

Protodeboronation

Protodeboronation is a common degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] This reaction is often catalyzed by acid or base and can be accelerated by the presence of certain metals.[2] The electron-withdrawing nitro group on the phenyl ring of this compound can influence the rate of this degradation.

Oxidation

Arylboronic acids are susceptible to oxidative degradation, particularly in the presence of reactive oxygen species, which can convert the boronic acid to a phenol.[1][3] At physiological pH, the oxidative instability of some boronic acids can be comparable to that of thiols.[4] The potential for oxidative degradation is a critical consideration in both storage and in biological applications.

II. Recommended Storage and Handling

To maintain the integrity of this compound, specific storage and handling procedures are paramount.

-

Temperature: Store in a cool, dry place, ideally between 15°C and 25°C.[5] Elevated temperatures can accelerate dehydration to the boroxine and other degradation pathways.

-

Humidity: Boronic acids can be hygroscopic.[5] Storage in a low-humidity environment, for instance, in a desiccator or under an inert atmosphere, is recommended to prevent water absorption which can facilitate hydrolytic degradation pathways.

-

Light: Protect from direct sunlight and intense light to minimize the risk of photolytic degradation.[5] Amber vials or opaque containers are recommended.

-

Inert Atmosphere: For long-term storage, packaging under an inert atmosphere (e.g., argon or nitrogen) is advisable to mitigate oxidative degradation.

III. Analytical Methodologies for Stability Assessment

A robust analytical strategy is essential for accurately quantifying the stability of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a cornerstone technique for stability studies. However, the analysis of boronic acids can be challenging due to their potential for on-column hydrolysis.[6][7]

Protocol for a Stability-Indicating HPLC Method:

-

Column Selection: Utilize a column with low silanol activity to minimize on-column hydrolysis.[6][7]

-

Mobile Phase:

-

Aqueous Phase: 0.1% Formic Acid in Water. The acidic pH can help to suppress the ionization of the boronic acid and improve peak shape.

-

Organic Phase: Acetonitrile or Methanol.

-

-

Gradient Elution: A gradient from low to high organic phase concentration is typically employed to ensure the elution of the parent compound and any potential degradation products with varying polarities.

-

Detection: UV detection at a wavelength where the parent compound and expected degradation products (e.g., the corresponding phenol) have significant absorbance.

-

Method Validation: The method must be validated according to ICH guidelines to be considered stability-indicating, demonstrating specificity, linearity, accuracy, precision, and robustness.

Non-Aqueous Capillary Electrophoresis (NACE)

NACE offers an alternative approach that can circumvent the issue of on-column hydrolysis observed in RPLC.[8] This technique is particularly useful for accurately quantifying the boronic acid without interference from its hydrolysis products.[8]

IV. Forced Degradation Studies: A Predictive Approach

Forced degradation studies are critical for elucidating potential degradation pathways and demonstrating the specificity of analytical methods.[9][10] These studies involve subjecting the compound to stress conditions more severe than those encountered during accelerated stability testing.[10]

Caption: Workflow for forced degradation studies.

Table 1: Representative Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 70°C | 24 hours |

| Base Hydrolysis | 0.1 M NaOH | 70°C | 24 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |

| Thermal | Solid State | 80°C | 48 hours |

| Photolytic | ICH Q1B Option 2 | Ambient | As per guidelines |

V. Long-Term and Accelerated Stability Studies

To establish a re-test date and recommended storage conditions, formal stability studies under ICH-prescribed conditions are necessary.

Table 2: ICH Conditions for Long-Term and Accelerated Stability Testing

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Samples of this compound should be stored in the proposed packaging and pulled at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated) for analysis by the validated stability-indicating method.

Conclusion

A comprehensive understanding of the stability profile of this compound is not merely an academic exercise but a prerequisite for its effective use in research and drug development. By considering the intrinsic degradation pathways of boroxine formation, protodeboronation, and oxidation, and by implementing robust storage protocols and analytical methodologies, researchers can ensure the quality and reliability of this critical building block. The execution of forced degradation and formal stability studies provides the empirical data necessary to define storage conditions and re-test periods, ultimately supporting the successful advancement of new chemical entities.

References

- What are the storage conditions for Boric acid - 10B? - Blog - Yuanli Bio. (2025, December 3).

- Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC - NIH.

- Borate handling and storage - borax.com.

- Storage and handling guidelines for organoboronic acids to prevent decomposition. - Benchchem.

- Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities | Organic Process Research & Development - ACS Publications. (2024, April 30).

- Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed.

- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).

- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011, November 5).

- Boronic Acids & Derivatives - Sigma-Aldrich.

- Forced Degradation Studies - STEMart.

- Hydrolysis mechanism of arylboronic acids. | Download Scientific Diagram - ResearchGate.

- (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC - ResearchGate. (2025, August 5).

- Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH. (2021, March 9).

- This compound | CORTEX BIOCHEM.

- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters.

- Properties of a Model Aryl Boronic Acid and Its Boroxine | Request PDF - ResearchGate.

- ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC - Taylor & Francis. (2014, April 3).

- Forced Degradation Studies - MedCrave online. (2016, December 14).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. zzylchem.com [zzylchem.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Forced Degradation Studies - STEMart [ste-mart.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

An In-depth Technical Guide on (3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid: Synthesis, Properties, and Therapeutic Potential

Abstract

(3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid is a specialized organic compound featuring a trifunctionalized benzene ring, which incorporates a boronic acid, a nitro group, and a bulky tert-butylcarbamoyl amide substituent. While crystallographic data for this specific molecule is not publicly available, this guide synthesizes information from related compounds and foundational chemical principles to provide a comprehensive technical overview. We will explore its molecular characteristics, propose a robust synthetic pathway, and discuss its potential applications, particularly in the realm of drug discovery as an enzyme inhibitor. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to understand and utilize this and similar boronic acid derivatives.

Introduction: The Significance of Substituted Arylboronic Acids

Boronic acids, particularly arylboronic acids, have emerged from being niche synthetic intermediates to becoming a cornerstone of modern medicinal chemistry.[1] Their unique ability to form reversible covalent bonds with diols is fundamental to their biological activity, allowing them to act as potent inhibitors of various enzymes, including proteases and β-lactamases.[2][3] The groundbreaking success of bortezomib (Velcade), the first FDA-approved boronic acid-containing drug for multiple myeloma, catalyzed a surge of interest in this compound class.[1] This has led to the development of other clinically successful drugs like ixazomib and vaborbactam.[1]

The subject of this guide, this compound, presents a fascinating scaffold for further investigation. Its structure combines three key functional groups that are expected to modulate its chemical and biological properties:

-

The Boronic Acid Group (-B(OH)₂): The "warhead" of the molecule, responsible for forming reversible covalent interactions with active site residues (like serine) in target enzymes.[2]

-

The Nitro Group (-NO₂): A strong electron-withdrawing group that can significantly lower the pKa of the boronic acid, potentially enhancing its reactivity under physiological conditions.[4] It also offers a potential site for further chemical modification, for instance, reduction to an amine group.[5]

-

The tert-Butylcarbamoyl Group (-C(=O)NHC(CH₃)₃): A bulky, sterically hindering amide group that can influence the molecule's solubility, membrane permeability, and binding specificity by interacting with hydrophobic pockets in a target protein.

This guide will delve into the synthetic methodology, physicochemical properties, and the promising, albeit yet unexplored, therapeutic applications of this molecule.

Physicochemical and Spectroscopic Properties

While detailed experimental data is limited, we can infer key properties based on the compound's structure.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BN₂O₅ | [6][7] |

| Molecular Weight | 266.06 g/mol | [6][7] |

| CAS Number | 871332-87-5 | [6][7] |

| Predicted pKa | ~6.3 (Estimated based on similar compounds) | [4][8] |

| Appearance | Likely a white to off-white solid | General Knowledge |

Spectroscopic Analysis: A comprehensive spectroscopic analysis would be crucial for structure confirmation and quality control.[9]

-

¹H NMR: Would confirm the presence of the tert-butyl singlet, aromatic protons, and the exchangeable protons of the boronic acid and amide groups.

-

¹³C NMR: Would show characteristic peaks for the aromatic carbons, the carbonyl carbon, and the carbons of the tert-butyl group.

-

FT-IR: Would display characteristic vibrational bands for the O-H stretch of the boronic acid, the N-H stretch of the amide, the C=O stretch of the amide, and the asymmetric and symmetric stretches of the nitro group.

-

Mass Spectrometry: Would confirm the molecular weight and provide fragmentation patterns consistent with the proposed structure.

Proposed Synthesis Protocol

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process starting from commercially available materials. The following protocol is a standard, reliable approach for the synthesis of such substituted arylboronic acids.

Experimental Workflow: Synthesis of this compound

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodology:

Step 1: Amide Formation

-

Chlorination: Convert 3,5-dinitrobenzoic acid to 3,5-dinitrobenzoyl chloride by refluxing with thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amidation: React the resulting acid chloride with tert-butylamine in the presence of a non-nucleophilic base like triethylamine (Et₃N) in an appropriate solvent (e.g., dichloromethane) to yield N-(tert-butyl)-3,5-dinitrobenzamide.

Step 2: Selective Reduction

-

Chemoselective Reduction: Perform a selective reduction of one nitro group to an amine. This can be achieved using reagents like sodium sulfide (Na₂S) or sodium hydrosulfide (NaHS) in an aqueous or alcoholic solution. This step yields 3-amino-N-(tert-butyl)-5-nitrobenzamide.

Step 3: Sandmeyer Reaction

-

Diazotization: Convert the primary aromatic amine to a diazonium salt by treating it with sodium nitrite (NaNO₂) in a strong acid like hydrobromic acid (HBr) at low temperatures (0-5 °C).

-

Halogenation: Introduce a bromine atom by reacting the diazonium salt with a copper(I) bromide (CuBr) catalyst. This produces 3-bromo-N-(tert-butyl)-5-nitrobenzamide.

Step 4: Miyaura Borylation

-

Cross-Coupling: The final and key step is a palladium-catalyzed Miyaura borylation.[3] React the aryl bromide with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate).

-

Deprotection: The resulting boronate ester is then hydrolyzed (often during aqueous workup or by treatment with a mild acid) to afford the final product, This compound .

This synthetic route is logical, relies on well-established and high-yielding reactions, and provides a clear path to the desired molecule. Each intermediate would be purified and characterized to ensure the integrity of the final product.

Potential Applications in Drug Discovery

The structural motifs of this compound suggest its strong potential as a building block or a direct candidate for drug discovery, particularly as an enzyme inhibitor.

Mechanism as a Serine Protease Inhibitor

Many boronic acids function as transition-state analog inhibitors. The boron atom is electrophilic and can be attacked by a nucleophilic serine residue in the active site of an enzyme, forming a stable, reversible tetrahedral boronate adduct.[2] This mimics the tetrahedral intermediate formed during peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.

Caption: Hypothetical mechanism of reversible covalent inhibition.

The nitro and tert-butylcarbamoyl groups would serve as the "recognition elements," directing the boronic acid "warhead" to the enzyme's active site through specific interactions with the S1, S2, and other binding pockets.

Potential Therapeutic Targets

-

β-Lactamase Inhibition: Boronic acids are highly effective inhibitors of serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[2][10] The title compound could be explored as a novel β-lactamase inhibitor to be used in combination with existing antibiotics.

-

Proteasome Inhibition: The success of bortezomib and ixazomib highlights the potential of boronic acids in oncology.[1] The unique substitution pattern of this compound could offer a different selectivity profile for various subunits of the proteasome.

-

Other Serine Hydrolases: A wide range of other serine hydrolases are implicated in various diseases, and this molecule could serve as a starting point for developing inhibitors against them.

Conclusion and Future Directions

This compound is a compound with significant untapped potential in medicinal chemistry. While its crystal structure remains to be elucidated, a clear synthetic pathway can be proposed, and its molecular features strongly suggest its utility as a potent and selective enzyme inhibitor.

Future research should focus on:

-

Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the compound using modern spectroscopic and analytical techniques.

-

Crystallography: Obtaining single-crystal X-ray diffraction data to definitively determine its three-dimensional structure and intermolecular interactions.

-

Biological Screening: Testing the compound against a panel of relevant enzymes, such as various β-lactamases and proteases, to determine its inhibitory activity and selectivity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the substituents on the phenyl ring to optimize potency and pharmacokinetic properties.

This technical guide provides a solid foundation for researchers to begin exploring the chemistry and therapeutic potential of this promising molecule.

References

-

Cortex Biochem. This compound. [Link]

-

Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

-

Piras, M., et al. (2022). Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. MDPI. [Link]

-

Piras, M., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]

-

Piras, M., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. ResearchGate. [Link]

-

PubChem. 3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid. [Link]

-

PubChem. (3-(Benzylcarbamoyl)-5-nitrophenyl)boronic acid. [Link]

-

Cortex Biochem. This compound. [Link]

- Google Patents.

-

PubMed. Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations. [Link]

-

PubChem. 3-Nitrophenylboronic Acid. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy 3-Nitrophenylboronic acid | 13331-27-6 [smolecule.com]

- 5. (3-Amino-5-(tert-butylcarbamoyl)phenyl)boronic acid [chemicalbook.com]

- 6. 871332-87-5|this compound|BLD Pharm [bldpharm.com]

- 7. 3-(T-BUTYLCARBAMOYL)-5-NITROPHENYLBORONIC ACID | VSNCHEM [vsnchem.com]

- 8. 3-(CYCLOPROPYLCARBAMOYL)-5-NITROPHENYLBORONIC ACID | 871332-86-4 [amp.chemicalbook.com]

- 9. Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Nitrophenylboronic Acids

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the Nitro Group in Phenylboronic Acid Chemistry

Boronic acids have emerged as a pivotal class of compounds in medicinal chemistry and drug discovery, largely due to their unique chemical properties.[1][2][3][4] The boron atom in a boronic acid possesses an empty p-orbital, making it an electrophile and a mild Lewis acid. This allows it to form reversible covalent bonds with nucleophilic groups, such as the hydroxyl groups found in sugars or the serine residues in the active sites of enzymes.[3][4] The introduction of a nitro (NO₂) group onto the phenyl ring, creating nitrophenylboronic acids (NPBAs), significantly modulates these properties and unlocks a diverse range of biological activities. The nitro group is a strong electron-withdrawing group, which enhances the Lewis acidity of the boron atom, making NPBAs more reactive towards nucleophiles.[5] This guide will provide an in-depth exploration of the multifaceted biological activities of NPBAs, focusing on their mechanisms of action, experimental evaluation, and applications in biomedical research.

Core Biological Activities and Mechanisms of Action

Enzyme Inhibition: Targeting Serine Proteases and β-Lactamases

A primary and well-documented biological activity of nitrophenylboronic acids is their ability to act as potent inhibitors of serine proteases and β-lactamases.[3]

Mechanism of Inhibition: The enhanced electrophilicity of the boron atom in NPBAs makes them excellent transition-state analogs for the tetrahedral intermediate formed during peptide bond hydrolysis by serine proteases. The boronic acid moiety readily interacts with the hydroxyl group of the catalytic serine residue in the enzyme's active site, forming a stable, reversible tetrahedral adduct.[3] This effectively blocks the active site and prevents the natural substrate from binding, thus inhibiting the enzyme's catalytic activity.[3][6] For instance, 3-nitrophenylboronic acid (3-NPBA) has been shown to inhibit prostate-specific antigen (PSA), a serine protease implicated in prostate cancer progression.[7]

Caption: Mechanism of serine protease inhibition by NPBAs.

Quantitative Analysis: The potency of enzyme inhibitors is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates a more potent inhibitor.

| Compound | Target Enzyme | Inhibition Metric | Value | Reference |

| 3-Nitrophenylboronic Acid | β-lactamase (E. coli) | IC₅₀ | 5.00E+3 nM | [8] |

| 3-Nitrophenylboronic Acid | Prostate-Specific Antigen (PSA) | Significant Inhibition | Not Quantified | [7] |

Sensing of Reactive Oxygen Species (ROS)

Nitrophenylboronic acids are widely employed as chemical probes for the detection of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻).[9] ROS are highly reactive molecules that can cause cellular damage and are implicated in numerous diseases.[9][10][11]

Mechanism of Sensing: The sensing mechanism relies on the selective oxidation of the boronic acid group by ROS. This oxidation converts the nitrophenylboronic acid into the corresponding nitrophenol. This conversion leads to a change in the molecule's fluorescence properties, which can be measured to quantify the amount of ROS present. This reaction is highly specific and does not typically occur with other reactive species, making NPBAs valuable tools for studying oxidative stress in biological systems.[9]

Caption: General mechanism for ROS detection using NPBAs.

Antimicrobial and Antiviral Activity

Recent research has highlighted the potential of nitrophenylboronic acid derivatives as antimicrobial and antiviral agents.[3][12][13]